1-Isobutyl-1H-benzimidazole-2-thiol
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Overview
Description
1-Isobutyl-1H-benzimidazole-2-thiol is a heterocyclic compound with the molecular formula C11H14N2S It is characterized by the presence of a benzimidazole ring substituted with an isobutyl group and a thiol group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutyl-1H-benzimidazole-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with isobutyl isothiocyanate, followed by cyclization to form the benzimidazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-Isobutyl-1H-benzimidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The benzimidazole ring can undergo substitution reactions, particularly at the nitrogen atoms or the thiol group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include disulfides, sulfonic acids, amines, and substituted benzimidazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Isobutyl-1H-benzimidazole-2-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Isobutyl-1H-benzimidazole-2-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The benzimidazole ring can interact with nucleic acids and other biomolecules, affecting cellular processes. These interactions make it a valuable compound for studying biochemical pathways and developing new therapeutic agents .
Comparison with Similar Compounds
- 1-Methyl-1H-benzimidazole-2-thiol
- 1-Phenyl-1H-benzimidazole-2-thiol
- 1-Ethyl-1H-benzimidazole-2-thiol
Comparison: 1-Isobutyl-1H-benzimidazole-2-thiol is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties compared to other similar compoundsFor example, the isobutyl group may enhance its lipophilicity, affecting its interaction with biological membranes and proteins .
Properties
IUPAC Name |
3-(2-methylpropyl)-1H-benzimidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-8(2)7-13-10-6-4-3-5-9(10)12-11(13)14/h3-6,8H,7H2,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEPCYZELSULEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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